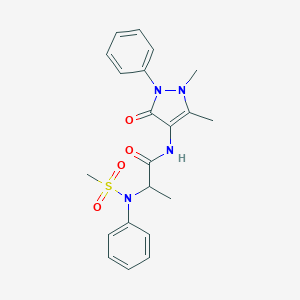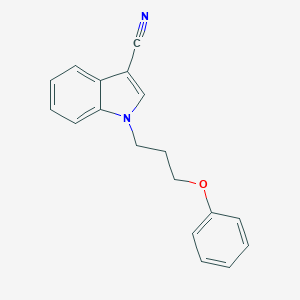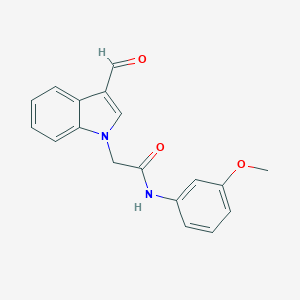![molecular formula C22H22N2O5S B297918 Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as Methyl DM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Methyl DM-1 is a member of the thiazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and are involved in a variety of cellular processes, including cell division. By inhibiting microtubule polymerization, this compound DM-1 disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound DM-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound DM-1 has been shown to exhibit anti-inflammatory and antimicrobial properties. It has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 for use in lab experiments is its potent antitumor activity. This makes it an ideal candidate for testing in animal models of cancer. However, one limitation of this compound DM-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1. One area of interest is in the development of new cancer treatments based on the compound. Another potential direction is in the development of new antiparasitic drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound DM-1 and to identify potential side effects or limitations of its use in scientific research.
Métodos De Síntesis
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 can be synthesized using a variety of methods, including the reaction of 5-(2,5-dimethoxybenzylidene)-3-ethyl-4-thioxo-1,3-thiazolidin-2-one with methyl 4-aminobenzoate in the presence of a base. The resulting compound can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate DM-1 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. This compound DM-1 has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
Fórmula molecular |
C22H22N2O5S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-5-24-20(25)19(13-15-12-17(27-2)10-11-18(15)28-3)30-22(24)23-16-8-6-14(7-9-16)21(26)29-4/h6-13H,5H2,1-4H3/b19-13+,23-22? |
Clave InChI |
JVBYNJULZYRERZ-LRSFCCPYSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CCN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)


![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)


